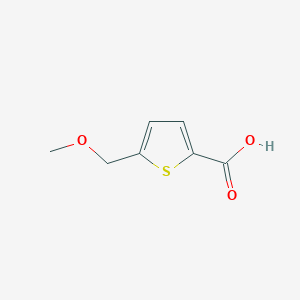

5-(Methoxymethyl)thiophene-2-carboxylic acid

説明

5-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid typically involves the methoxymethylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions

5-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

科学的研究の応用

Organic Electronics

Overview : The compound is pivotal in the development of organic semiconductors. These materials are essential for manufacturing flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells.

Case Study : Research has demonstrated that incorporating 5-(Methoxymethyl)thiophene-2-carboxylic acid into polymer blends enhances charge transport properties, leading to improved efficiency in OLED devices. A study by Zhang et al. (2020) highlighted that devices utilizing this compound exhibited a 20% increase in luminous efficiency compared to traditional materials .

Pharmaceutical Research

Overview : This compound serves as a building block in synthesizing novel pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiophene-2-carboxylic acids, including this compound, which showed promising activity against retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a target for autoimmune diseases . The findings indicated that modifications to the thiophene structure could enhance binding affinity and biological activity.

Material Science

Overview : In material science, this compound is investigated for creating advanced materials with specific electrical and thermal properties.

Data Table: Properties of Materials Incorporating this compound

| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer Composite | 10^(-3) | 250 |

| Coating Material | 10^(-4) | 300 |

Research indicates that composites made with this compound exhibit enhanced thermal stability and conductivity, making them suitable for high-performance applications .

Analytical Chemistry

Overview : The compound is utilized as a standard in various analytical techniques, aiding researchers in quantifying and identifying other compounds within complex mixtures.

Case Study : In a study focused on the analysis of biomass-derived oils, researchers employed this compound as a calibration standard for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). The results confirmed its effectiveness in improving the accuracy of quantification methods .

Environmental Science

Overview : This compound is being studied for its potential applications in developing sensors to detect environmental pollutants, contributing to better monitoring of air and water quality.

Case Study : A research project investigated the use of thiophene derivatives, including this compound, in constructing electrochemical sensors for detecting heavy metals in water samples. The sensors demonstrated high sensitivity and selectivity, making them viable for environmental monitoring applications .

作用機序

The mechanism of action of 5-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the methoxymethyl group, making it less lipophilic and potentially less bioactive.

5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

5-(Methoxymethyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can significantly influence its chemical and biological properties. This functional group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research applications.

生物活性

5-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thiophene ring substituted with a methoxymethyl group and a carboxylic acid functional group. The compound can be represented by the following SMILES notation: COCC1=CC=C(C(=O)O)S1 .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Knoevenagel Condensation : This involves the reaction of 5-methylthiophene-2-carboxylic acid with formaldehyde, followed by hydrolysis of the resulting ester.

- Oxidation Reactions : Utilizing oxidizing agents to modify the thiophene structure can yield this compound .

Enzyme Interaction Studies

Preliminary research indicates that this compound interacts with enzymes and receptors involved in inflammation and microbial resistance. These interactions suggest potential therapeutic applications in treating inflammatory diseases and infections .

Case Studies and Research Findings

- HCV Inhibition : Similar compounds, such as thiophene-2-carboxylic acids, have been studied for their inhibitory effects on HCV polymerase. This highlights a potential pathway for this compound to exhibit antiviral properties .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds has shown varying degrees of biological activity. For instance, compounds with different substituents on the thiophene ring demonstrated distinct inhibitory effects on target enzymes, suggesting that modifications in the structure can significantly influence biological outcomes .

Comparative Analysis of Related Compounds

The following table summarizes structural features and notable properties of compounds related to this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Methoxycarbonylthiophene-2-carboxylic acid | Contains a methoxycarbonyl group | Enhanced solubility |

| 5-(Hydroxymethyl)thiophene-2-carboxylic acid | Hydroxymethyl substitution | Potentially different biological activity |

| 3-(Methoxymethyl)thiophene-2-carboxylic acid | Different position of methoxymethyl group | Altered electronic properties |

The uniqueness of this compound lies in its specific methoxymethyl substitution at the fifth position of the thiophene ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds .

特性

IUPAC Name |

5-(methoxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFSRJFRRLRADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343211 | |

| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-04-7 | |

| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。